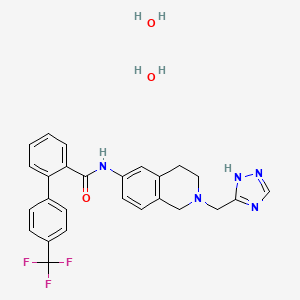

CP-346086 dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H26F3N5O3 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate |

InChI |

InChI=1S/C26H22F3N5O.2H2O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24;;/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33);2*1H2 |

InChI Key |

QCUKFGSPPGIYIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5.O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CP-346086 Dihydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 dihydrate is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). This technical guide delineates the core mechanism of action of CP-346086, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows. The primary therapeutic action of CP-346086 stems from its ability to block MTP, a critical chaperone protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. This inhibition leads to a significant reduction in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The microsomal triglyceride transfer protein (MTP) plays a pivotal role in the assembly of very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, which are precursors to other apoB-containing lipoproteins. By inhibiting MTP, this compound offers a targeted therapeutic approach to reducing the production of these atherogenic lipoproteins.

Quantitative Pharmacological Data

The potency and efficacy of CP-346086 have been quantified in a variety of in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species/System | Value | Reference(s) |

| IC50 (MTP activity) | Human and Rodent | 2.0 nM | [1] |

| IC50 (apoB secretion) | HepG2 cells | 2.6 nM | [2] |

| IC50 (triglyceride secretion) | HepG2 cells | 2.6 nM | [2] |

| ED30 (plasma triglycerides) | Rats and Mice (single oral dose) | 1.3 mg/kg | [2] |

| ED50 (plasma triglycerides) | Healthy Human Volunteers (single oral dose) | 10 mg | |

| ED50 (VLDL cholesterol) | Healthy Human Volunteers (single oral dose) | 3 mg | |

| Maximal Inhibition (plasma triglycerides) | Healthy Human Volunteers (100 mg single dose, 4h post-treatment) | 66% | |

| Maximal Inhibition (VLDL cholesterol) | Healthy Human Volunteers (100 mg single dose, 4h post-treatment) | 87% | |

| Reduction in Total Cholesterol | Healthy Human Volunteers (30 mg/day for 2 weeks) | 47% | [3] |

| Reduction in LDL Cholesterol | Healthy Human Volunteers (30 mg/day for 2 weeks) | 72% | |

| Reduction in Triglycerides | Healthy Human Volunteers (30 mg/day for 2 weeks) | 75% | [3] |

Signaling Pathway of MTP Inhibition

The mechanism of action of CP-346086 is a direct inhibition of MTP within the endoplasmic reticulum (ER) of hepatocytes and enterocytes. This disruption of the lipoprotein assembly line has downstream effects on plasma lipid profiles.

Caption: Signaling pathway of MTP inhibition by CP-346086.

Experimental Protocols

In Vitro MTP Activity Assay (Representative Protocol)

This protocol is based on commercially available MTP activity assay kits and is designed to determine the direct inhibitory effect of CP-346086 on MTP.

Materials:

-

MTP Activity Assay Kit (e.g., Sigma-Aldrich MAK110)[4][5][6]

-

Purified MTP (from rat liver microsomes or recombinant human MTP)

-

This compound

-

DMSO (vehicle control)

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare assay buffers, donor particles, and acceptor particles as per the kit manufacturer's instructions.

-

Inhibitor Preparation: Prepare a stock solution of CP-346086 in DMSO. Create a serial dilution of CP-346086 to test a range of concentrations (e.g., 0.1 nM to 1 µM).

-

Assay Reaction:

-

In a 96-well plate, add the MTP assay buffer.

-

Add the donor and acceptor particles.

-

Add 1 µL of the CP-346086 dilution or DMSO (for control wells).

-

Initiate the reaction by adding the purified MTP enzyme.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~465 nm and emission at ~535 nm.[4]

-

Data Analysis: Calculate the percentage of MTP inhibition for each concentration of CP-346086 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for in vitro MTP activity assay.

HepG2 Cell Apolipoprotein B (apoB) Secretion Assay (Representative Protocol)

This cell-based assay evaluates the effect of CP-346086 on the secretion of apoB, a key component of VLDL, from a human hepatoma cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

DMSO (vehicle control)

-

ELISA kit for human apoB

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks until they reach 80-90% confluency.

-

Seeding: Seed the HepG2 cells into 24-well plates at a density of approximately 2 x 105 cells/well and allow them to adhere overnight.

-

Treatment:

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of CP-346086 or DMSO (vehicle control).

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

-

Sample Collection: After incubation, collect the cell culture medium from each well.

-

ApoB Quantification:

-

Centrifuge the collected medium to remove any cell debris.

-

Quantify the concentration of apoB in the supernatant using a human apoB ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the apoB concentrations to the total cell protein in each well. Calculate the percentage of inhibition of apoB secretion for each CP-346086 concentration relative to the DMSO control and determine the IC50 value.

In Vivo Efficacy Studies (General Methodology)

In vivo studies in animal models are crucial for determining the lipid-lowering effects of CP-346086.

Animal Models:

-

Rodents (Rats, Mice): Used for initial efficacy and dose-ranging studies.

-

Hyperlipidemic Models:

-

LDLR-/- mice: A model of familial hypercholesterolemia.

-

Watanabe-heritable hyperlipidemic (WHHL) rabbits: A model for homozygous familial hypercholesterolemia.[3]

-

General Procedure:

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the study.

-

Diet: Animals may be fed a standard chow diet or a high-fat/high-cholesterol diet to induce hyperlipidemia.

-

Drug Administration: CP-346086 is typically formulated in a suitable vehicle and administered orally (e.g., by gavage) once daily for a specified period (e.g., 2 weeks).

-

Blood Sampling: Blood samples are collected at baseline and at various time points during and after the treatment period. Plasma is separated by centrifugation.

-

Lipid Analysis: Plasma samples are analyzed for total cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides using enzymatic assays.

-

Tissue Analysis: At the end of the study, liver and intestinal tissues may be collected to assess triglyceride content.

Conclusion

This compound is a potent inhibitor of MTP with a clear mechanism of action that translates from in vitro enzyme and cell-based assays to in vivo efficacy in animal models and humans. Its ability to significantly reduce the secretion of apoB-containing lipoproteins and consequently lower plasma triglyceride and cholesterol levels underscores its therapeutic potential in the management of hyperlipidemia. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on MTP inhibitors and novel lipid-lowering therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MTP Activity Assay Kit, ยี่ห้อ Sigma [npchem.co.th]

- 6. MTP Activity Assay Kit Supplied by Roar Biomedical, Inc. | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the MTP Inhibition Pathway of CP-346086 Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 dihydrate is a potent small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This guide provides a comprehensive overview of the MTP inhibition pathway of CP-346086, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the core mechanisms and experimental workflows.

The MTP Inhibition Pathway of CP-346086

The primary mechanism of action of CP-346086 is the direct inhibition of MTP, a heterodimeric protein located in the lumen of the endoplasmic reticulum (ER). MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to the nascent apoB polypeptide. This lipidation process is essential for the proper folding of apoB and the formation of a mature, secretion-competent lipoprotein particle.

CP-346086 binds to MTP, obstructing its lipid transfer activity.[1] This blockade prevents the loading of lipids onto apoB, leading to the misfolding and subsequent intracellular degradation of apoB. Consequently, the assembly and secretion of VLDL from hepatocytes and chylomicrons from enterocytes are significantly attenuated.[1] This reduction in the production of precursor lipoproteins results in lower plasma concentrations of triglycerides and LDL cholesterol.[1]

Beyond this primary mechanism, the inhibition of MTP can also lead to downstream cellular effects, notably the induction of ER stress. The accumulation of lipids within the ER due to impaired lipoprotein secretion can trigger the unfolded protein response (UPR), a cellular stress response pathway.

Quantitative Data

The efficacy of CP-346086 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of CP-346086

| Parameter | Cell Line | Value | Reference |

| MTP Inhibition IC₅₀ | Human | 2.0 nM | [2][3] |

| ApoB Secretion Inhibition IC₅₀ | HepG2 | 2.6 nM | [2][3] |

| Triglyceride Secretion Inhibition IC₅₀ | HepG2 | 2.6 nM | [2][3] |

Table 2: In Vivo Efficacy of CP-346086 in Rodent Models

| Species | Dosage | Effect on Plasma Triglycerides | Reference |

| Rats/Mice | 1.3 mg/kg (single dose) | 30% reduction (ED₃₀) | [2][3] |

Table 3: Efficacy of CP-346086 in Human Clinical Trials (2-Week Treatment)

| Dosage | Parameter | Percent Reduction | Reference |

| 30 mg/day | Total Cholesterol | 47% | [2] |

| 30 mg/day | LDL Cholesterol | 72% | [2] |

| 30 mg/day | Triglycerides | 75% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the MTP inhibition pathway of CP-346086.

In Vitro MTP Inhibition Assay (Fluorescent Method)

This protocol describes a cell-free assay to determine the direct inhibitory effect of CP-346086 on MTP activity using a fluorescently labeled lipid substrate.

Materials:

-

Purified or partially purified MTP

-

Donor vesicles containing a fluorescently quenched lipid (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)

-

CP-346086 stock solution (in DMSO)

-

Assay buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of CP-346086 in assay buffer.

-

In a 96-well black microplate, add the donor vesicles, acceptor vesicles, and the diluted CP-346086 or vehicle control (DMSO) to each well.

-

Initiate the reaction by adding the MTP preparation to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent lipid. The transfer of the fluorescent lipid from the quenched donor vesicle to the acceptor vesicle results in an increase in fluorescence.

-

Calculate the percentage of MTP inhibition for each concentration of CP-346086 relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HepG2 Cell-Based ApoB and Triglyceride Secretion Assay

This protocol outlines the procedure to assess the effect of CP-346086 on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

CP-346086 stock solution (in DMSO)

-

Lysis buffer

-

Human ApoB ELISA kit

-

Triglyceride quantification kit

Procedure:

-

Seed HepG2 cells in a multi-well plate and grow to near confluency.

-

Wash the cells with serum-free medium and then incubate in serum-free medium containing various concentrations of CP-346086 or vehicle control for a specified duration (e.g., 24 hours).

-

Collect the culture medium and centrifuge to remove cell debris.

-

Lyse the cells in the wells with lysis buffer and determine the total cell protein concentration.

-

Quantify the amount of apoB in the collected medium using a human ApoB ELISA kit according to the manufacturer's instructions.

-

Quantify the amount of triglycerides in the collected medium using a triglyceride quantification kit.

-

Normalize the amount of secreted apoB and triglycerides to the total cell protein content.

-

Calculate the percentage of inhibition of apoB and triglyceride secretion for each concentration of CP-346086 relative to the vehicle control and determine the IC₅₀ values.

In Vivo MTP Inhibition in a Rodent Model with Tyloxapol

This protocol describes an acute in vivo experiment to evaluate the effect of CP-346086 on hepatic and intestinal triglyceride secretion in rodents using the lipoprotein lipase inhibitor Tyloxapol. Tyloxapol prevents the clearance of newly secreted triglyceride-rich lipoproteins, allowing for the measurement of their secretion rate.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

CP-346086 formulation for oral administration (e.g., in a suitable vehicle)

-

Tyloxapol solution (e.g., in saline)

-

Anesthetic

-

Blood collection supplies (e.g., EDTA tubes)

-

Plasma triglyceride quantification kit

Procedure:

-

Fast the animals overnight.

-

Administer CP-346086 or vehicle control orally to the animals.

-

After a set time (e.g., 1 hour) to allow for drug absorption, administer Tyloxapol via intravenous or intraperitoneal injection.

-

Collect blood samples at various time points after Tyloxapol administration (e.g., 0, 30, 60, 90, and 120 minutes).

-

Separate the plasma by centrifugation.

-

Measure the triglyceride concentration in the plasma samples.

-

The rate of triglyceride secretion is determined by the slope of the linear increase in plasma triglyceride concentration over time.

-

Compare the triglyceride secretion rates between the CP-346086-treated and vehicle-treated groups to determine the percentage of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of MTP inhibitors.

Conclusion

This compound is a highly effective inhibitor of MTP, demonstrating potent activity in both in vitro and in vivo settings. Its mechanism of action, centered on the blockade of apoB-containing lipoprotein assembly and secretion, provides a robust pathway for lowering plasma triglycerides and LDL cholesterol. The experimental protocols detailed in this guide offer a framework for the evaluation of MTP inhibitors, while the quantitative data and pathway diagrams provide a clear and concise understanding of the core science. This information is intended to be a valuable resource for researchers and professionals in the field of lipid metabolism and cardiovascular drug development.

References

- 1. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. roarbiomedical.com [roarbiomedical.com]

- 3. Inhibition of Microsomal Triglyceride Transfer Protein [medscape.com]

An In-depth Technical Guide to the Discovery and Synthesis of CP-346086 Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, CP-346086 effectively reduces the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, leading to a significant reduction in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CP-346086 dihydrate, a stable form of the compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its in vitro and in vivo efficacy.

Discovery and Rationale

The discovery of CP-346086 stemmed from the therapeutic strategy of targeting MTP to address hyperlipidemia, a major risk factor for cardiovascular disease. MTP facilitates the transfer of neutral lipids (triglycerides and cholesteryl esters) to nascent apoB, a critical step in the formation of VLDL and chylomicrons. Inhibition of MTP was hypothesized to decrease the production of these atherogenic lipoproteins, thereby lowering plasma lipid levels. CP-346086 emerged from a high-throughput screening and lead optimization program as a highly potent and orally bioavailable MTP inhibitor.[1] The dihydrate form of the compound was developed to improve its pharmaceutical properties.

Chemical Synthesis of this compound

The synthesis of CP-346086, chemically named 4'-Trifluoromethyl-biphenyl-2-carboxylic acid [2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-yl]amide, can be achieved through a multi-step process involving the preparation of two key intermediates: 4'-trifluoromethyl-biphenyl-2-carboxylic acid and 2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine, followed by their amide coupling. The final product can then be crystallized as the dihydrate.

Synthesis of 4'-Trifluoromethyl-biphenyl-2-carboxylic acid

This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction.

-

Experimental Protocol:

-

To a degassed solution of 2-bromobenzoic acid (1 equivalent) and 4-(trifluoromethyl)phenylboronic acid (1.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., sodium carbonate, 2 equivalents).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel or recrystallization from a suitable solvent system affords pure 4'-trifluoromethyl-biphenyl-2-carboxylic acid.

-

Synthesis of 2-(2H-[3][4][5]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine

This intermediate is synthesized from 6-amino-1,2,3,4-tetrahydroisoquinoline.

-

Experimental Protocol:

-

6-Nitro-1,2,3,4-tetrahydroisoquinoline is protected at the secondary amine, for example, with a Boc group by reacting with di-tert-butyl dicarbonate.

-

The nitro group is then reduced to an amine, for instance, by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, to yield the 6-amino-N-Boc-1,2,3,4-tetrahydroisoquinoline.

-

The resulting amine is then alkylated with 3-(chloromethyl)-1H-1,2,4-triazole in the presence of a base like potassium carbonate in a solvent such as DMF.

-

The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine.

-

Amide Coupling and Dihydrate Formation

The final step is the coupling of the two intermediates followed by crystallization.

-

Experimental Protocol:

-

To a solution of 4'-trifluoromethyl-biphenyl-2-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane or DMF, are added a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (2 equivalents).

-

The mixture is stirred for a few minutes before adding 2-(2H-[2][3][4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolin-6-amine (1 equivalent).

-

The reaction is stirred at room temperature for 12-24 hours until completion.

-

The reaction mixture is diluted with an organic solvent and washed successively with aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

-

The purified CP-346086 is then dissolved in a suitable solvent mixture (e.g., ethanol/water) and allowed to crystallize slowly to form the dihydrate. The crystals are collected by filtration and dried.

-

Below is a visual representation of the synthetic workflow.

References

- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1181954A2 - Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (ApoB) secretion - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

The Impact of CP-346086 Dihydrate on Apolipoprotein B Secretion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of CP-346086 dihydrate, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), on the secretion of apolipoprotein B (apoB)-containing lipoproteins. The following sections detail the quantitative effects of this compound, the experimental methodologies used to determine its efficacy, and a visual representation of its mechanism of action.

Core Mechanism of Action

This compound functions as a powerful and orally active inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[2][3] Its primary role is to facilitate the assembly and secretion of apoB-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, by transferring lipids, including triglycerides and cholesteryl esters, to nascent apoB molecules.[2][3][4]

By inhibiting MTP, CP-346086 effectively blocks the lipidation of apoB, which is a critical step for its proper folding and secretion.[3][5] This disruption leads to a significant reduction in the secretion of apoB-containing lipoproteins from the liver and intestines, resulting in lower plasma levels of triglycerides and cholesterol.[6]

Quantitative Efficacy of this compound

The inhibitory effects of CP-346086 have been quantified in various in vitro and in vivo models. The data below summarizes the key findings from preclinical and clinical studies.

In Vitro Efficacy

| Parameter | Cell Line | Value | Notes |

| MTP Activity Inhibition (IC50) | Human and Rodent MTP | 2.0 nM | --- |

| ApoB Secretion Inhibition (IC50) | HepG2 cells | 2.6 nM | Did not affect apoA-I secretion or lipid synthesis.[6][7] |

| Triglyceride Secretion Inhibition (IC50) | HepG2 cells | 2.6 nM | --- |

In Vivo Efficacy in Animal Models

| Species | Parameter | Dosage | Effect |

| Rats/Mice | Plasma Triglyceride Lowering (ED30) | 1.3 mg/kg (single oral dose) | Measured 2 hours after administration.[6] |

| Rats/Mice | Plasma Total Cholesterol Reduction | 10 mg/kg/day (2-week treatment) | 23% reduction.[6] |

| Rats/Mice | Plasma VLDL Cholesterol Reduction | 10 mg/kg/day (2-week treatment) | 33% reduction.[6] |

| Rats/Mice | Plasma LDL Cholesterol Reduction | 10 mg/kg/day (2-week treatment) | 75% reduction.[6] |

| Rats/Mice | Plasma Triglyceride Reduction | 10 mg/kg/day (2-week treatment) | 62% reduction.[6] |

Efficacy in Human Volunteers

| Parameter | Dosage | Effect |

| Plasma Triglyceride Reduction (ED50) | 10 mg (single oral dose) | Measured 4 hours after treatment.[6] |

| VLDL Cholesterol Reduction (ED50) | 3 mg (single oral dose) | Measured 4 hours after treatment.[6] |

| Maximal Plasma Triglyceride Inhibition | 100 mg (single oral dose) | 66% reduction.[6] |

| Maximal VLDL Cholesterol Inhibition | 100 mg (single oral dose) | 87% reduction.[6] |

| Total Cholesterol Reduction | 30 mg/day (2-week treatment) | 47% reduction.[6][8] |

| LDL Cholesterol Reduction | 30 mg/day (2-week treatment) | 72% reduction.[6][8] |

| Triglyceride Reduction | 30 mg/day (2-week treatment) | 75% reduction.[6][8] |

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of MTP-mediated apoB secretion and the experimental workflow for assessing the impact of CP-346086.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effect of CP-346086 on apoB secretion.

In Vitro MTP Inhibition Assay

-

Objective: To determine the direct inhibitory effect of CP-346086 on MTP activity.

-

Materials:

-

Partially purified human or rodent MTP.

-

Donor and acceptor liposomes. Donor liposomes are enriched with triglycerides and phospholipids, while acceptor liposomes are unlabeled.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer.

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, acceptor liposomes, and varying concentrations of CP-346086.

-

The MTP enzyme is added to the mixture and pre-incubated.

-

The reaction is initiated by the addition of donor liposomes.

-

The mixture is incubated to allow for the transfer of lipids from donor to acceptor liposomes, catalyzed by MTP.

-

The reaction is stopped, and the amount of lipid transferred is quantified using appropriate methods (e.g., fluorescence-based assays).

-

The concentration of CP-346086 that results in 50% inhibition of MTP activity (IC50) is calculated.

-

Cell-Based ApoB Secretion Assay

-

Objective: To measure the effect of CP-346086 on the secretion of apoB from a human hepatoma cell line.

-

Cell Line: HepG2 cells are commonly used as they synthesize and secrete apoB-containing lipoproteins.

-

Procedure:

-

HepG2 cells are cultured in appropriate media until they reach a suitable confluency.

-

The cells are then treated with various concentrations of CP-346086 for a specified period, typically 24 hours.

-

Following treatment, the cell culture medium is collected.

-

The amount of apoB secreted into the medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The concentration of CP-346086 that inhibits apoB secretion by 50% (IC50) is determined.

-

As a control, the effect on the secretion of other proteins, such as apolipoprotein A-I (apoA-I), can be measured to assess the specificity of the inhibitor.

-

In Vivo Efficacy Studies in Animal Models

-

Objective: To evaluate the effect of orally administered CP-346086 on plasma lipid and lipoprotein levels in animal models.

-

Animal Models: Rats and mice are commonly used.

-

Procedure:

-

Animals are administered single or multiple oral doses of CP-346086 at varying concentrations.

-

Blood samples are collected at specific time points post-administration.

-

Plasma is isolated from the blood samples.

-

The plasma is analyzed for total cholesterol, VLDL cholesterol, LDL cholesterol, and triglyceride levels using standard biochemical assays.

-

The dose required to achieve a 30% (ED30) or 50% (ED50) reduction in a specific lipid parameter is calculated.

-

To confirm that the reduction in triglycerides is due to decreased secretion, studies can be co-administered with agents like Tyloxapol, which blocks the peripheral clearance of triglycerides.

-

Conclusion

This compound is a highly effective inhibitor of MTP, leading to a substantial reduction in the secretion of apoB-containing lipoproteins. This activity translates to significant decreases in plasma levels of triglycerides and atherogenic cholesterol particles in both animal models and humans. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development in the field of lipid-lowering therapies targeting MTP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple functions of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. Microsomal triglyceride transfer protein and its role in apoB-lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

The MTP Inhibitor CP-346086 Dihydrate: A Technical Guide to its Impact on Triglyceride Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 dihydrate is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). This protein plays a critical role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) by the liver and chylomicrons by the intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma triglyceride and cholesterol levels. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the study of this compound and its effects on triglyceride metabolism.

Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

CP-346086 acts as a direct inhibitor of MTP, a key intracellular lipid transfer protein. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB molecules within the endoplasmic reticulum (ER). This lipidation process is essential for the proper folding and assembly of VLDL in hepatocytes and chylomicrons in enterocytes. By binding to MTP, CP-346086 blocks this lipid transfer, leading to the retention of lipids within the cells and a marked reduction in the secretion of triglyceride-rich lipoproteins into the circulation.[1][2][3] This ultimately results in lower plasma levels of triglycerides, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol.[1]

Caption: Signaling pathway of MTP inhibition by CP-346086.

Quantitative Efficacy of this compound

The efficacy of CP-346086 has been demonstrated in in vitro, preclinical, and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of CP-346086 [1][4]

| Parameter | System | Value |

| MTP Activity Inhibition (IC50) | Human and Rodent MTP | 2.0 nM |

| ApoB Secretion Inhibition (IC50) | HepG2 Cells | 2.6 nM |

| Triglyceride Secretion Inhibition (IC50) | HepG2 Cells | 2.6 nM |

Table 2: In Vivo Efficacy of CP-346086 in Rodents [1]

| Species | Dosing Regimen | Parameter | % Reduction |

| Rats/Mice | 1.3 mg/kg (single dose) | Plasma Triglycerides (ED30) | 30% |

| Rats | 10 mg/kg/day (2 weeks) | Total Cholesterol | 23% |

| VLDL Cholesterol | 33% | ||

| LDL Cholesterol | 75% | ||

| Triglycerides | 62% |

Table 3: Efficacy of CP-346086 in Healthy Human Volunteers [1][5]

| Dosing Regimen | Parameter | ED50 | Maximal Inhibition (100 mg) |

| Single Oral Dose | Plasma Triglycerides | 10 mg | 66% |

| VLDL Cholesterol | 3 mg | 87% | |

| 30 mg/day (2 weeks) | Total Cholesterol | - | 47% |

| LDL Cholesterol | - | 72% | |

| Triglycerides | - | 75% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of CP-346086 on triglyceride metabolism.

In Vitro MTP Activity Assay

This protocol outlines a fluorescence-based assay to measure MTP activity.

-

Preparation of Reagents:

-

Prepare donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and a quencher.

-

Prepare acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).

-

Prepare cell or tissue homogenates (e.g., from HepG2 cells or rodent liver) or use purified MTP.

-

-

Assay Procedure:

-

In a microplate, combine the cell homogenate/purified MTP with the acceptor vesicles.

-

Initiate the reaction by adding the donor vesicles.

-

Incubate at 37°C.

-

Measure the increase in fluorescence intensity over time using a fluorescence plate reader. The transfer of the fluorescent lipid from the quenched donor to the acceptor vesicle results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of lipid transfer.

-

For inhibitor studies, perform the assay with varying concentrations of CP-346086 to determine the IC50 value.

-

ApoB and Triglyceride Secretion from HepG2 Cells

This protocol describes how to measure the effect of CP-346086 on lipoprotein secretion from a human hepatoma cell line.

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

-

Treatment:

-

Plate cells and allow them to adhere.

-

Replace the medium with a serum-free medium containing various concentrations of CP-346086.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the culture medium.

-

Lyse the cells to measure intracellular lipid content and total protein.

-

-

Analysis:

-

Measure the concentration of apoB in the culture medium using an ELISA or Western blot.

-

Measure the triglyceride concentration in the medium and cell lysates using a commercially available colorimetric assay kit.

-

-

Data Normalization:

-

Normalize the amount of secreted apoB and triglycerides to the total cellular protein content.

-

In Vivo Studies in Rodents

This protocol details the oral administration of CP-346086 to rats or mice and the subsequent analysis of plasma lipids.

-

Animal Handling and Dosing:

-

Acclimate male Sprague-Dawley rats or C57BL/6 mice to the housing conditions.

-

Administer CP-346086 or vehicle control orally via gavage. The compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Blood Collection:

-

At specified time points after dosing (e.g., 2, 4, 24 hours for acute studies, or at the end of a chronic study), collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-containing tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Lipid Analysis:

-

Measure plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using enzymatic colorimetric assays. VLDL cholesterol can be calculated using the Friedewald equation (if triglycerides are <400 mg/dL) or measured directly after lipoprotein fractionation.

-

Caption: A typical experimental workflow for evaluating a novel MTP inhibitor.

Discussion and Future Directions

This compound has demonstrated significant potential as a lipid-lowering agent by effectively targeting MTP and reducing triglyceride-rich lipoprotein secretion. The data from in vitro, preclinical, and early clinical studies are promising. However, a known class effect of MTP inhibitors is the potential for hepatic and intestinal fat accumulation due to the intracellular trapping of lipids.[1] Therefore, the therapeutic window and long-term safety of CP-346086 would need to be carefully evaluated in larger clinical trials. Future research could also explore the development of intestine-specific MTP inhibitors to minimize potential hepatic side effects while still effectively reducing postprandial hypertriglyceridemia.

Conclusion

This compound is a powerful tool for studying the role of MTP in triglyceride metabolism and holds promise as a therapeutic agent for hyperlipidemia. Its potent inhibition of MTP leads to substantial reductions in plasma triglycerides and cholesterol. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other MTP inhibitors, which will be crucial for advancing our understanding and treatment of dyslipidemias.

References

- 1. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CP-346086 in Lipid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-346086 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and cholesterol into the circulation, leading to significant reductions in plasma levels of triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol. This technical guide provides an in-depth overview of the mechanism of action of CP-346086, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: MTP Inhibition

CP-346086 functions as a direct inhibitor of microsomal triglyceride transfer protein (MTP). MTP is a crucial chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1] Its primary role is to transfer lipids, including triglycerides, cholesteryl esters, and phospholipids, to nascent apolipoprotein B (apoB) molecules.[1] This lipid transfer process is an indispensable step in the formation and subsequent secretion of apoB-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1]

By binding to MTP, CP-346086 obstructs its lipid transfer activity.[2][3] This inhibition prevents the proper lipidation of apoB, leading to its intracellular degradation and a subsequent decrease in the secretion of VLDL and chylomicrons.[4] The direct consequence of reduced lipoprotein secretion is a marked decrease in the plasma concentrations of triglycerides and LDL cholesterol.[2][3]

Quantitative Efficacy Data

The efficacy of CP-346086 in inhibiting MTP and lowering plasma lipids has been quantified in various in vitro and in vivo models, including human clinical trials.

Table 1: In Vitro Efficacy of CP-346086

| Parameter | System | Value | Reference |

| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [2][3] |

| ApoB Secretion IC50 | HepG2 Cells | 2.6 nM | [2][3] |

| Triglyceride Secretion IC50 | HepG2 Cells | 2.6 nM | [2][3] |

Table 2: In Vivo Efficacy of CP-346086 in Animal Models

| Species | Parameter | Dose | Effect | Reference |

| Rats/Mice | Plasma Triglyceride Lowering ED30 | 1.3 mg/kg (single oral dose) | 30% reduction at 2 hours | [2][3] |

| Rats | Total Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 23% reduction | [2][3] |

| Rats | VLDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 33% reduction | [2][3] |

| Rats | LDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 75% reduction | [2][3] |

| Rats | Triglyceride Reduction | 10 mg/kg/day (2 weeks) | 62% reduction | [2][3] |

Table 3: Efficacy of CP-346086 in Healthy Human Volunteers

| Parameter | Dose | Effect | Reference |

| Plasma Triglycerides ED50 | Single Oral Dose | 10 mg | 50% effective dose |

| VLDL Cholesterol ED50 | Single Oral Dose | 3 mg | 50% effective dose |

| Maximal Triglyceride Inhibition | 100 mg (single oral dose) | 66% reduction at 4 hours | [2][3] |

| Maximal VLDL Cholesterol Inhibition | 100 mg (single oral dose) | 87% reduction at 4 hours | [2][3] |

| Total Cholesterol Reduction | 30 mg/day (2 weeks) | 47% reduction | [2][3] |

| LDL Cholesterol Reduction | 30 mg/day (2 weeks) | 72% reduction | [2][3] |

| Triglyceride Reduction | 30 mg/day (2 weeks) | 75% reduction | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CP-346086.

MTP Activity Assay

This assay quantifies the triglyceride transfer activity of MTP.

-

Principle: Measurement of the transfer of fluorescently labeled triglycerides from donor liposomes to acceptor liposomes, catalyzed by MTP.

-

Materials:

-

Donor vesicles (liposomes) containing a fluorescent triglyceride analog.

-

Acceptor vesicles (liposomes).

-

Source of MTP (e.g., cell lysates from COS cells transiently expressing MTP).[4]

-

CP-346086 or other inhibitors.

-

Assay buffer.

-

-

Procedure:

-

Prepare donor and acceptor vesicles.

-

In a multi-well plate, add the MTP source, acceptor vesicles, and varying concentrations of CP-346086.

-

Initiate the reaction by adding the donor vesicles.

-

Incubate at 37°C.

-

Monitor the increase in fluorescence at an appropriate wavelength (e.g., 550 nm with excitation at 485 nm) over time.[4] The increase in fluorescence is proportional to the amount of triglyceride transferred.

-

Calculate the rate of transfer and determine the IC50 value for CP-346086.

-

ApoB and Triglyceride Secretion Assay in HepG2 Cells

This cell-based assay measures the effect of CP-346086 on the secretion of apoB and triglycerides from a human hepatoma cell line.

-

Principle: Quantification of apoB and triglycerides in the culture medium of HepG2 cells treated with CP-346086.

-

Materials:

-

HepG2 cells.

-

Cell culture medium.

-

CP-346086.

-

ELISA kit for human apoB.

-

Triglyceride quantification kit.

-

-

Procedure:

-

Plate HepG2 cells and grow to confluence.

-

Incubate the cells with serum-free medium containing various concentrations of CP-346086 for a specified period (e.g., 24 hours).

-

Collect the culture medium.

-

Quantify the amount of apoB in the medium using an ELISA.

-

Extract lipids from the medium and quantify the triglyceride concentration using a colorimetric assay.

-

Determine the IC50 values for the inhibition of apoB and triglyceride secretion.

-

In Vivo Lipid Lowering Studies in Rodents

These studies assess the in vivo efficacy of orally administered CP-346086.

-

Principle: Measurement of plasma lipid levels in rodents following oral administration of CP-346086.

-

Materials:

-

Rats or mice.

-

CP-346086 formulated for oral gavage.

-

Blood collection supplies.

-

Clinical chemistry analyzer for lipid profiling.

-

-

Procedure:

-

Fast the animals overnight.

-

Administer a single oral dose of CP-346086 or vehicle control.

-

Collect blood samples at various time points post-dose (e.g., 2 hours).[2][3]

-

For chronic studies, administer daily doses for a specified duration (e.g., 2 weeks).[2][3]

-

Separate plasma from the blood samples.

-

Measure plasma concentrations of total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides using an automated analyzer.

-

Calculate the dose-dependent reduction in plasma lipids.

-

Concluding Remarks

CP-346086 is a potent MTP inhibitor with demonstrated efficacy in reducing plasma levels of triglycerides and atherogenic lipoproteins in both preclinical models and human subjects. The data presented in this guide underscore its direct mechanism of action on the lipoprotein assembly and secretion pathway. While MTP inhibition represents a powerful therapeutic strategy for hyperlipidemia, potential side effects such as hepatic and intestinal fat accumulation require careful consideration in drug development.[2][3] The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists engaged in the study of lipid metabolism and the development of novel lipid-lowering therapies.

References

- 1. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]

- 4. Acquisition of Triacylglycerol Transfer Activity by Microsomal Triglyceride Transfer Protein During Evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of CP-346086 Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant reduction in plasma levels of triglycerides, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CP-346086, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The microsomal triglyceride transfer protein (MTP) plays a pivotal role in the assembly of apoB-containing lipoproteins, which are central to lipid transport and metabolism. Inhibition of MTP has emerged as a promising therapeutic strategy for lowering plasma lipid levels. CP-346086, developed by Pfizer, is a small molecule inhibitor of MTP that has demonstrated significant lipid-lowering effects in both preclinical and clinical studies. This document delves into the core structure-activity relationships that govern the potent inhibitory activity of CP-346086 and its analogs.

Mechanism of Action

The primary mechanism of action of CP-346086 is the direct inhibition of MTP. MTP is a heterodimeric protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apoB. This lipidation process is essential for the proper folding and stabilization of apoB and the subsequent formation and secretion of VLDL by the liver and chylomicrons by the intestine.

By binding to MTP, CP-346086 allosterically prevents the transfer of lipids to apoB. This disruption of lipoprotein assembly leads to the intracellular degradation of apoB and a marked reduction in the secretion of VLDL and chylomicrons into the circulation. Consequently, plasma levels of triglycerides and LDL cholesterol, which is derived from VLDL, are significantly lowered.

Figure 1: Simplified signaling pathway of MTP inhibition by CP-346086.

Structure-Activity Relationship (SAR)

While a detailed public account of the extensive SAR studies leading to the discovery of CP-346086 is not available in the form of a single comprehensive medicinal chemistry publication, analysis of its structure and related MTP inhibitors allows for the deduction of key pharmacophoric features. CP-346086 is chemically known as 4'-Trifluoromethyl-biphenyl-2-carboxylic acid [2-(1H-[1][2][3]triazol-3-yl)-ethyl]-amide.

The core structure of CP-346086 consists of three key moieties:

-

A biphenyl-2-carboxylic acid scaffold: This rigid, lipophilic group is crucial for occupying a hydrophobic pocket within the MTP protein.

-

A trifluoromethyl group at the 4'-position of the biphenyl ring: This electron-withdrawing group likely enhances the binding affinity and metabolic stability of the compound.

-

An N-substituted amide linker connected to a 1,2,4-triazole heterocycle: The amide bond and the triazole ring are important for establishing hydrogen bonding interactions within the active site of MTP.

Unfortunately, without a publicly available dataset of analogs and their corresponding activities, a quantitative SAR table cannot be constructed. However, based on the known potent activity of CP-346086, it can be inferred that modifications to any of these three key regions would significantly impact its MTP inhibitory potency. For instance, altering the substitution pattern on the biphenyl rings, replacing the trifluoromethyl group with other substituents, or modifying the length and nature of the linker and the heterocyclic moiety would likely lead to variations in biological activity.

Quantitative Data

The following tables summarize the known quantitative in vitro and in vivo efficacy data for CP-346086.

Table 1: In Vitro Activity of CP-346086

| Assay | System | IC50 (nM) | Reference |

| MTP Inhibition | Human and Rodent MTP | 2.0 | [2][4][5] |

| ApoB Secretion Inhibition | Hep-G2 Cells | 2.6 | [2][4][5] |

| Triglyceride Secretion Inhibition | Hep-G2 Cells | 2.6 | [2][4][5] |

Table 2: In Vivo Efficacy of CP-346086

| Species | Parameter | ED30/ED50 | Route of Administration | Reference |

| Rats/Mice | Plasma Triglyceride Lowering | ED30: 1.3 mg/kg | Oral | [2][4][5] |

| Humans | Plasma Triglyceride Lowering | ED50: 10 mg | Oral | [2] |

| Humans | VLDL Cholesterol Lowering | ED50: 3 mg | Oral | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used in the evaluation of CP-346086.

MTP Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the triglyceride transfer activity of MTP.

Methodology:

-

Preparation of Donor and Acceptor Vesicles: Small unilamellar vesicles (SUVs) are prepared. Donor vesicles are radiolabeled with [¹⁴C]-triolein, while acceptor vesicles are unlabeled.

-

MTP Source: Purified MTP or a microsomal fraction from a relevant cell line (e.g., HepG2) or tissue is used as the source of MTP activity.

-

Assay Procedure:

-

The MTP source is pre-incubated with various concentrations of the test compound (e.g., CP-346086) or vehicle control in an assay buffer.

-

The reaction is initiated by the addition of the donor and acceptor vesicles.

-

The mixture is incubated at 37°C to allow for the transfer of radiolabeled triglycerides from the donor to the acceptor vesicles.

-

The reaction is stopped, and the donor and acceptor vesicles are separated (e.g., by anion exchange chromatography).

-

The amount of radioactivity in the acceptor vesicle fraction is quantified by scintillation counting.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

References

Species Specificity of the MTP Inhibitor CP-346086 Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-346086 dihydrate is a potent small molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular chaperone protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. By inhibiting MTP, CP-346086 effectively reduces the production of very-low-density lipoproteins (VLDL) and chylomicrons, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This technical guide provides an in-depth analysis of the species specificity of CP-346086, focusing on its comparative activity against human and rodent MTP. It includes a summary of quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Microsomal Triglyceride Transfer Protein (MTP)

MTP is a heterodimeric protein, composed of a large subunit and protein disulfide isomerase (PDI), located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to transfer lipids, such as triglycerides, cholesterol esters, and phospholipids, to nascent apoB molecules. This lipid transfer process is a critical step in the formation of precursor VLDL particles in the liver and chylomicrons in the intestine. Inhibition of MTP represents a therapeutic strategy for managing hyperlipidemia by targeting the production of atherogenic lipoproteins.

This compound: Mechanism of Action

CP-346086 exerts its lipid-lowering effects by directly binding to MTP and inhibiting its lipid transfer activity. This disruption of the lipoprotein assembly pathway leads to the intracellular degradation of apoB and a subsequent reduction in the secretion of triglyceride-rich lipoproteins into the circulation.

Mechanism of MTP inhibition by CP-346086.

Quantitative Analysis of Species Specificity

CP-346086 has demonstrated potent inhibitory activity against both human and rodent MTP. The available data indicates a high degree of conservation in the drug-binding site of MTP between these species.

| Parameter | Species | Value | Reference |

| IC50 (MTP Activity) | Human and Rodent | 2.0 nM | [1][2][3] |

| IC50 (ApoB Secretion) | Human (HepG2 cells) | 2.6 nM | [1][2][3] |

| ED30 (Triglyceride Lowering) | Rat or Mouse (in vivo) | 1.3 mg/kg | [2] |

| ED50 (Triglyceride Lowering) | Human (in vivo) | 10 mg | [1] |

| ED50 (VLDL Cholesterol Lowering) | Human (in vivo) | 3 mg | [1] |

Table 1: Comparative in vitro and in vivo activity of CP-346086.

While the in vitro IC50 value of 2.0 nM is reported for both human and rodent MTP, suggesting comparable intrinsic potency, it is noteworthy that other studies have shown species-dependent sensitivity to CP-346086 among a broader range of vertebrates. For instance, monkey MTP was found to be the most sensitive, while frog MTP was the least sensitive to inhibition. This highlights that while the activity between humans and rodents is very similar, there can be greater divergence in more evolutionarily distant species.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the species specificity of MTP inhibitors like CP-346086.

In Vitro MTP Inhibition Assay (Triglyceride Transfer Assay)

This assay measures the ability of a compound to inhibit the transfer of triglycerides from donor vesicles to acceptor vesicles, mediated by MTP.

Workflow for in vitro MTP inhibition assay.

Methodology:

-

Preparation of Vesicles:

-

Donor Vesicles: Small unilamellar vesicles are prepared containing quenched fluorescent lipids (e.g., triglycerides labeled with a fluorophore like NBD).

-

Acceptor Vesicles: Small unilamellar vesicles are prepared, typically composed of phosphatidylcholine.

-

-

MTP Source:

-

Purified MTP from human or rodent liver microsomes is used. Alternatively, crude liver microsomal fractions can be utilized.

-

-

Inhibition Assay:

-

The MTP preparation is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate buffer.

-

The reaction is initiated by adding the donor and acceptor vesicles to the MTP-inhibitor mixture.

-

The transfer of fluorescently labeled triglycerides from the donor to the acceptor vesicles results in dequenching and an increase in fluorescence intensity.

-

Fluorescence is monitored over time using a fluorometer.

-

-

Data Analysis:

-

The rate of lipid transfer is calculated from the change in fluorescence.

-

The percentage of MTP activity inhibition is determined for each concentration of CP-346086.

-

The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

-

Cellular ApoB Secretion Assay

This assay quantifies the inhibitory effect of a compound on the secretion of apoB-containing lipoproteins from a relevant cell line, such as the human hepatoma cell line, HepG2.

Methodology:

-

Cell Culture:

-

HepG2 cells are cultured to near confluence in appropriate media.

-

-

Treatment:

-

The cells are washed and incubated with serum-free media containing various concentrations of this compound or vehicle control for a specified period.

-

-

Sample Collection:

-

The culture medium is collected to measure secreted apoB.

-

The cells are lysed to determine total cellular protein for normalization.

-

-

ApoB Quantification:

-

The concentration of apoB in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for human apoB.

-

-

Data Analysis:

-

The amount of secreted apoB is normalized to the total cellular protein content.

-

The percentage of inhibition of apoB secretion is calculated for each drug concentration.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

The MTP inhibitor this compound demonstrates potent and comparable inhibitory activity against both human and rodent MTP in vitro, with a reported IC50 of 2.0 nM. This is further substantiated by its significant lipid-lowering efficacy observed in vivo in both rodent models and human clinical trials. The high degree of conservation in MTP structure and function between these species makes rodent models valuable for the preclinical evaluation of MTP inhibitors intended for human use. The experimental protocols outlined in this guide provide a robust framework for assessing the species-specific activity of MTP inhibitors.

References

- 1. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]

- 3. [PDF] CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for CP-346086 Dihydrate In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-346086 is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, CP-346086 effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. These characteristics make CP-346086 a subject of interest in the research and development of therapies for dyslipidemia.

This document provides detailed application notes and a comprehensive in vitro assay protocol for the evaluation of CP-346086 dihydrate's inhibitory activity on MTP.

Mechanism of Action

MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apoB molecules within the endoplasmic reticulum. This lipidation process is a critical step for the proper folding of apoB and the formation of secretion-competent lipoprotein particles. Inhibition of MTP by CP-346086 disrupts this process, leading to the intracellular degradation of apoB and a subsequent reduction in the secretion of VLDL and chylomicrons. This mechanism ultimately results in lower plasma concentrations of triglycerides and LDL cholesterol.

Signaling Pathway of MTP in Lipoprotein Assembly

Caption: MTP-mediated assembly of VLDL in the ER and its inhibition by CP-346086.

Quantitative Data

The inhibitory potency of CP-346086 has been determined in various in vitro systems. The following table summarizes key quantitative data for CP-346086.

| Parameter | Value | Cell/System Type | Reference |

| IC50 | 2.0 nM | Human and Rodent MTP | [1] |

| IC50 | 2.6 nM | ApoB and Triglyceride Secretion | HepG2 cells |

Experimental Protocol: In Vitro MTP Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound on MTP. The assay measures the transfer of a fluorescently labeled neutral lipid, 1,2-dioleoyl-3-(N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)decanoyl-sn-glycerol (NBD-TAG), from donor vesicles to acceptor vesicles, catalyzed by MTP.

Materials and Reagents

-

This compound

-

Recombinant human MTP

-

NBD-TAG (fluorescent triglyceride analog)

-

Phosphatidylcholine (PC)

-

Cardiolipin (CL)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Assay Buffer: 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well plates

-

Fluorometer (Excitation: 465 nm, Emission: 535 nm)

Preparation of Vesicles

Donor Vesicles (PC:CL:NBD-TAG):

-

Prepare a lipid mixture of phosphatidylcholine (PC), cardiolipin (CL), and NBD-TAG in a molar ratio of 80:15:5 in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with Assay Buffer to a final lipid concentration of 1 mM.

-

Vortex vigorously to form multilamellar vesicles.

-

Sonicate the vesicle suspension on ice until the solution becomes clear to form small unilamellar vesicles (SUVs).

Acceptor Vesicles (PC):

-

Prepare a thin lipid film of phosphatidylcholine (PC) as described for the donor vesicles.

-

Hydrate the lipid film with Assay Buffer to a final lipid concentration of 4 mM.

-

Vortex and sonicate as described above to form SUVs.

Experimental Workflow

Caption: Workflow for the in vitro MTP inhibition assay.

Assay Procedure

-

Prepare CP-346086 Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer containing a final DMSO concentration of 1% to obtain a range of test concentrations.

-

Assay Plate Setup: In a 96-well black plate, add the following to each well:

-

Assay Buffer

-

Recombinant human MTP (final concentration, e.g., 10-50 ng/well)

-

CP-346086 dilution or vehicle control (DMSO in Assay Buffer)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the MTP-mediated transfer by adding a mixture of donor and acceptor vesicles to each well. A typical final concentration would be 10 µM for donor vesicles and 40 µM for acceptor vesicles.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C using a fluorometer with excitation at 465 nm and emission at 535 nm. Record measurements every 5 minutes for a total of 60 minutes.

Controls

-

Positive Control (100% activity): MTP, vesicles, and vehicle (DMSO) without CP-346086.

-

Negative Control (0% activity): Vesicles and vehicle, without MTP.

Data Analysis

-

Calculate the Rate of Lipid Transfer: For each concentration of CP-346086 and the controls, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CP-346086: % Inhibition = [1 - (Rate with Inhibitor - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control)] x 100

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the CP-346086 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MTP activity.

Conclusion

The provided protocol offers a robust and reproducible method for the in vitro evaluation of this compound as an MTP inhibitor. The fluorescence-based assay is sensitive and suitable for high-throughput screening of potential MTP inhibitors. Accurate determination of the IC50 value is crucial for understanding the potency of such compounds and for their further development as therapeutic agents for dyslipidemia.

References

Application Notes and Protocols for CP-346086 Dihydrate Cell-Based Assay Using HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-346086 dihydrate is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, CP-346086 effectively reduces the secretion of triglycerides and apoB from hepatocytes. This application note provides detailed protocols for cell-based assays using the human hepatoma cell line HepG2 to characterize the activity of this compound.

Mechanism of Action

CP-346086 binds to MTP in the endoplasmic reticulum, thereby blocking the transfer of triglycerides to nascent apoB. This inhibition prevents the formation and subsequent secretion of VLDL particles from the liver cells. The primary downstream effect is a reduction in the levels of secreted triglycerides and apoB.

Data Presentation

Table 1: In Vitro Efficacy of this compound in HepG2 Cells

| Parameter | Cell Line | IC50 Value | Reference |

| Inhibition of apoB Secretion | HepG2 | 2.6 nM | [1][2] |

| Inhibition of Triglyceride Secretion | HepG2 | 2.6 nM | [1][2] |

| MTP Activity Inhibition (human) | - | 2.0 nM | [1][2] |

Signaling Pathways

MTP Inhibition Pathway

The primary signaling pathway affected by CP-346086 is the MTP-dependent lipoprotein assembly and secretion pathway.

Caption: MTP Inhibition by CP-346086 Blocks VLDL Assembly.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis and lipid metabolism. While a direct effect of CP-346086 on AMPK has not been established, investigating potential indirect effects could be a subject for further research, as MTP inhibition alters the lipid metabolism of the cell.

Caption: General AMPK Signaling Pathway in Hepatocytes.

Experimental Workflow

A typical experimental workflow for evaluating the effect of CP-346086 on HepG2 cells is outlined below.

Caption: General Experimental Workflow for CP-346086 Assay.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HepG2 (human hepatoma cell line).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed HepG2 cells in 6-well or 24-well plates at a density of 2 x 10^5 cells/cm².

-

Allow cells to adhere and grow for 24 hours to reach approximately 80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of CP-346086 in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Replace the culture medium with the medium containing different concentrations of CP-346086 or vehicle control (DMSO).

-

Incubate the cells for 24 to 48 hours.

-

Apolipoprotein B (ApoB) Secretion Assay (ELISA)

-

Principle: This assay quantifies the amount of apoB secreted into the cell culture medium using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

Human ApoB ELISA Kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).[3]

-

Culture supernatant collected from the cell culture experiment.

-

-

Protocol (General guidelines, refer to the specific kit manual for details):

-

After the incubation period with CP-346086, collect the cell culture medium.

-

Centrifuge the medium at 1,000 x g for 10 minutes to remove any detached cells and debris.

-

Dilute the supernatant with the assay diluent provided in the ELISA kit. A starting dilution of 1:10 is recommended, which can be adjusted based on the expected apoB concentration.[4]

-

Add standards and diluted samples to the wells of the microplate pre-coated with an anti-human apoB antibody.

-

Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).

-

Wash the wells multiple times with the provided wash buffer.

-

Add the detection antibody (e.g., a biotinylated anti-human apoB antibody).

-

Incubate as recommended.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of apoB in the samples by interpolating from the standard curve. Normalize the results to the total cell protein content in the corresponding well.

-

Triglyceride Secretion Assay

-

Principle: This assay measures the concentration of triglycerides secreted into the culture medium using a colorimetric or fluorometric method.

-

Materials:

-

Protocol (General guidelines, refer to the specific kit manual for details):

-

Collect the cell culture medium as described in the ApoB assay.

-

Prepare triglyceride standards according to the kit instructions.

-

Add standards and samples (undiluted or diluted supernatant) to a 96-well plate.

-

Add lipase to the wells to hydrolyze the triglycerides into glycerol and free fatty acids.

-

Incubate for the recommended time (e.g., 20 minutes at room temperature).[1]

-

Add the reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a probe. This will lead to a colorimetric or fluorometric product proportional to the glycerol concentration.

-

Incubate for 30-60 minutes at room temperature, protected from light.[2]

-

Measure the absorbance (at ~570 nm) or fluorescence (Ex/Em = ~535/590 nm) using a microplate reader.

-

Calculate the triglyceride concentration in the samples from the standard curve and normalize to total cell protein.

-

MTP Activity Assay

-

Principle: This is a fluorescence-based assay that measures the MTP-mediated transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle.

-

Materials:

-

MTP Activity Assay Kit.

-

HepG2 cell lysates.

-

-

Protocol (General guidelines):

-

After treatment with CP-346086, wash the cells with cold PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add the cell lysate containing MTP.

-